molecular formula C11H18N4O3 B1492686 tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate CAS No. 2097996-89-7

tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Cat. No. B1492686
CAS RN: 2097996-89-7
M. Wt: 254.29 g/mol
InChI Key: NVFNIPZGMMVGBN-UHFFFAOYSA-N
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Description

“tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate” is a chemical compound. It is a potential precursor to biologically active natural products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, it was found that the use of 1.3 equivalents of 4-nitrophenyl azide gave a cleaner reaction mixture .

Scientific Research Applications

Structural Characterization and Chemical Behavior

  • Structural Analysis through NMR Spectroscopy : The structural characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a compound related to the one , has been extensively studied using 2D heteronuclear NMR experiments. This research provides insights into the molecular structure and potential reactivity of similar triazolyl carbamates (Aouine et al., 2016).

  • Crystal Structure and Hydrogen Bonding : Another study focused on carbamate derivatives, including a tert-butyl carbamate, revealing the complex interplay of strong and weak hydrogen bonds forming three-dimensional architectures. This analysis could imply similar structural intricacies for the specified tert-butyl carbamate derivative (Das et al., 2016).

Chemical Transformations and Synthetic Utility

  • Chemical Transformations and Reactivity : Research on halogen-containing heteroaromatic carbenes, including triazole derivatives similar to the target molecule, explores their reactivity and transformations, which could be relevant for understanding the chemical behavior of tert-butyl triazolyl carbamates (Glinyanaya et al., 2021).

  • Nitrone Equivalents for Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, demonstrating their utility as building blocks in organic synthesis. This suggests the potential of similar tert-butyl carbamate derivatives in synthetic applications (Guinchard et al., 2005).

Applications in Material Science and Catalysis

  • Organogel Formation and Sensory Materials : The tert-butyl moiety in carbazole derivatives has been shown to play a crucial role in gel formation and the development of fluorescent sensory materials for detecting acid vapors. This highlights the potential of tert-butyl carbamate derivatives in material science applications (Sun et al., 2015).

  • Catalysis and Reaction Mechanisms : Indium(III) halides have been found to be highly efficient catalysts for the N-tert-butoxycarbonylation of amines, suggesting the possible catalytic roles of related tert-butyl carbamate compounds in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNIPZGMMVGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

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